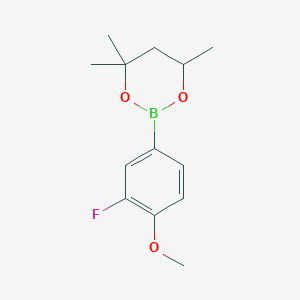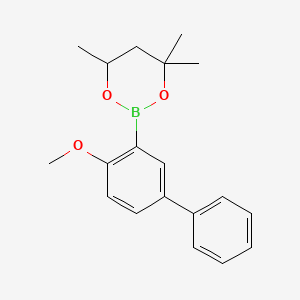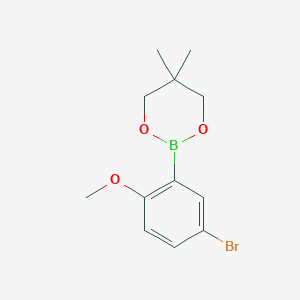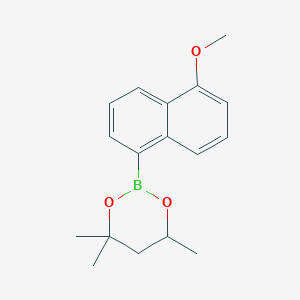
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, hereafter referred to as 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane, is a boron-containing compound that has been studied for its potential applications in scientific research. Boron-containing compounds are of interest due to their ability to form strong covalent bonds with other molecules, and 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane is no exception. This compound has been studied in the context of its synthesis, its scientific research applications, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its ability to form strong covalent bonds with other molecules. The compound is believed to form these bonds via a mechanism that involves the formation of an enolate intermediate, which is then attacked by the boron-containing species. This reaction is believed to be reversible, allowing for the formation of different boron-containing compounds.
Biochemical and Physiological Effects
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential biochemical and physiological effects. The compound has been shown to have antioxidant properties, and has been studied for its potential applications in the treatment of oxidative stress-related diseases. In addition, the compound has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and can be isolated and purified using column chromatography. In addition, the compound is stable under a variety of conditions, and has been used as a fluorescent probe for the detection of various molecules. However, the compound does have some limitations for laboratory experiments. The compound is relatively expensive, and has been found to be toxic to certain cell lines in vitro.
将来の方向性
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has potential applications in a variety of fields. The compound has been studied for its potential applications in the treatment of oxidative stress-related diseases and cancer. In addition, the compound has potential applications in the synthesis of various boron-containing compounds, such as boronates and boronic acids. Furthermore, the compound could be used as a fluorescent probe for the detection of various molecules. Finally, the compound could be used as a catalyst for the synthesis of various organic compounds.
合成法
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane was first synthesized by the reaction of 7-methoxy-1-naphthaldehyde with dimethyl dioxaborinane in the presence of a base. This reaction resulted in a product that was isolated and purified by column chromatography. The compound was characterized by 1H NMR, 13C NMR and IR spectroscopy. The reaction mechanism is believed to involve the formation of an enolate intermediate, which is then attacked by the boron-containing species.
科学的研究の応用
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of various biologically important molecules, such as DNA and small molecules. The compound has also been used as a reagent for the synthesis of various boron-containing compounds, such as boronates and boronic acids. In addition, 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds.
特性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-6-4-5-12-7-8-13(18-3)9-14(12)15/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRUPPHYCKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














